molecular formula C7H12N2O4S B1480429 2-(1,1-dioxidotetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-2(3H)-yl)acetic acid CAS No. 2092533-66-7

2-(1,1-dioxidotetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-2(3H)-yl)acetic acid

Cat. No.: B1480429
CAS No.: 2092533-66-7
M. Wt: 220.25 g/mol
InChI Key: SYJDVXRNEPQXQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,1-dioxidotetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-2(3H)-yl)acetic acid is a useful research compound. Its molecular formula is C7H12N2O4S and its molecular weight is 220.25 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-(1,1-dioxidotetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-2(3H)-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with fibroblast growth factor receptors (FGFRs), which are crucial in cell signaling pathways . The nature of these interactions often involves binding to the active sites of these receptors, thereby modulating their activity and influencing downstream signaling pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the proliferation of certain cancer cell lines by inducing apoptosis and inhibiting cell migration and invasion . These effects are mediated through its interaction with key signaling molecules and pathways within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding can result in changes in gene expression and alterations in cellular functions. For instance, its interaction with FGFRs can lead to the activation of downstream signaling pathways, such as the RAS-MEK-ERK pathway, which is involved in cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, although the extent of these effects can vary.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as inhibiting tumor growth, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and alter metabolite levels within the cell . Understanding these pathways is crucial for determining the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution can affect its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles within the cell . This localization is critical for its activity and function, as it needs to be in the right cellular environment to exert its effects.

Properties

IUPAC Name

2-(1,1-dioxo-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b][1,2,5]thiadiazol-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O4S/c10-7(11)5-8-4-6-2-1-3-9(6)14(8,12)13/h6H,1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJDVXRNEPQXQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(S(=O)(=O)N2C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1,1-dioxidotetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-2(3H)-yl)acetic acid
Reactant of Route 2
2-(1,1-dioxidotetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-2(3H)-yl)acetic acid
Reactant of Route 3
2-(1,1-dioxidotetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-2(3H)-yl)acetic acid
Reactant of Route 4
2-(1,1-dioxidotetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-2(3H)-yl)acetic acid
Reactant of Route 5
2-(1,1-dioxidotetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-2(3H)-yl)acetic acid
Reactant of Route 6
2-(1,1-dioxidotetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-2(3H)-yl)acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.